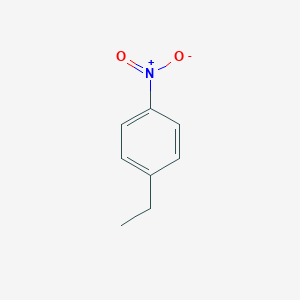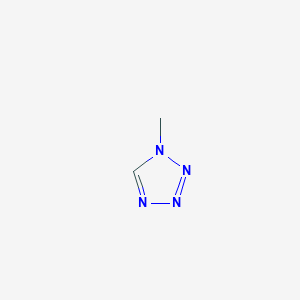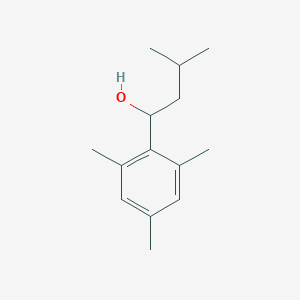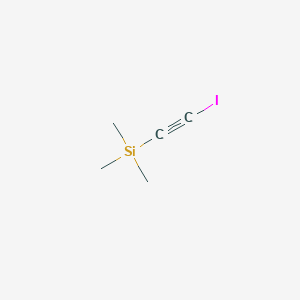
1-Iodo-2-(trimethylsilyl)acetylene
Overview
Description
1-Iodo-2-(trimethylsilyl)acetylene is an organosilicon compound with the molecular formula C5H9ISi. It is a colorless to red to green clear liquid that is sensitive to light, air, moisture, and heat . This compound is used as a versatile building block in organic synthesis, particularly in the construction of tri-substituted alkene derivatives .
Mechanism of Action
Target of Action
1-Iodo-2-(trimethylsilyl)acetylene, also known as (iodoethynyl)trimethylsilane or (Iodoethynyl)trimethylsilane, is primarily used in the field of synthetic chemistry. Its primary targets are organic compounds that undergo Pd-catalyzed coupling reactions .
Mode of Action
This compound acts as a reactant in synthetic chemistry. It interacts with its targets through a Pd-catalyzed coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the acetylene group of this compound and the organic compound it is reacting with .
Biochemical Pathways
The biochemical pathways affected by this compound are predominantly related to organic synthesis . The Pd-catalyzed coupling reaction leads to the formation of new organic compounds, which can then participate in further reactions and pathways .
Pharmacokinetics
Itsreactivity and stability are crucial for its effectiveness in chemical reactions .
Result of Action
The result of the action of this compound is the formation of new organic compounds via Pd-catalyzed coupling reactions . For example, it may be used for the synthesis of 1-(4-trimethylsilanylbuta-1,3-diynyl)pyrene .
Preparation Methods
1-Iodo-2-(trimethylsilyl)acetylene can be synthesized through the iodination of trimethylsilylacetylenes. One common method involves the use of trimethylsilylacetylene and bis(trimethylsilyl) peroxide in the presence of copper(I) iodide, which provides good yields . Industrial production methods typically involve similar iodination reactions, ensuring high purity and yield.
Chemical Reactions Analysis
1-Iodo-2-(trimethylsilyl)acetylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Coupling Reactions: It is widely used in alkyne coupling reactions, predominantly with organocopper species or palladium catalysis.
Iodoalkylation Reactions: It can act as a radical initiator and iodide source in catalyst-free intermolecular trans-iodoalkylation reactions of alkynes with α-carbonyl compounds, leading to the formation of alkenyl iodides.
Common reagents and conditions used in these reactions include copper(I) iodide, bis(trimethylsilyl) peroxide, and various α-carbonyl compounds. Major products formed from these reactions include alkenyl iodides and tri-substituted alkene derivatives .
Scientific Research Applications
1-Iodo-2-(trimethylsilyl)acetylene has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including tri-substituted alkenes.
Material Science: It is employed in the development of new materials with unique properties.
Chemical Biology: It is used in the modification of biomolecules for studying biological processes.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1-Iodo-2-(trimethylsilyl)acetylene can be compared with other similar compounds, such as:
(Iodomethyl)trimethylsilane: This compound has a similar structure but with a methyl group instead of an ethynyl group.
(Azidoethynyl)trimethylsilane: This compound contains an azido group instead of an iodine atom.
The uniqueness of this compound lies in its ability to act as a radical initiator and iodide source in various chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2-iodoethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRHTRSZDSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171172 | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-47-8 | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (iodomethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18163-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


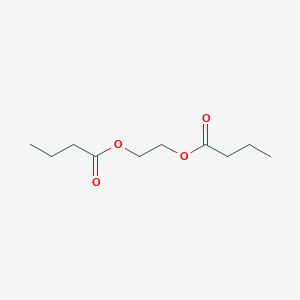
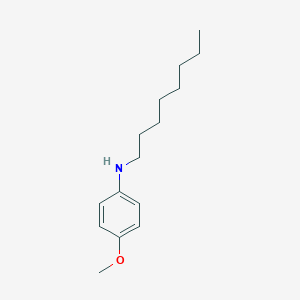
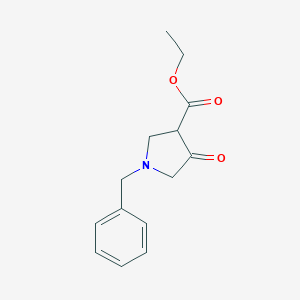
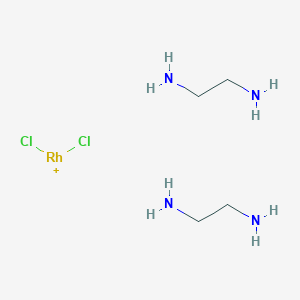
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

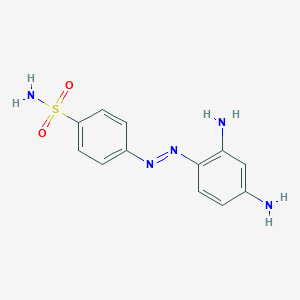

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

